molecular formula C20H19F3N6O3 B2358849 (4-(2-methoxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone CAS No. 1396792-76-9

(4-(2-methoxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone

Cat. No.: B2358849
CAS No.: 1396792-76-9
M. Wt: 448.406
InChI Key: IPCQXYVCXCBDDI-UHFFFAOYSA-N
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Description

(4-(2-methoxyphenyl)piperazin-1-yl)(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H19F3N6O3 and its molecular weight is 448.406. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Triazole Derivatives : Derivatives including methoxybenzaldehyde and methyl piperazine components exhibited antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
  • Pyridine Derivatives : Novel pyridine derivatives, including those with piperazine components, showed variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).

Cancer Research

Structural and Molecular Studies

Antioxidant Activity

Anti-Mycobacterial Activity

  • Novel N-Arylpiperazines : A series of novel N-arylpiperazines were synthesized and tested for their antimycobacterial activity, revealing potential in treating mycobacterial infections (Goněc, Malík, Csöllei, Jampílek, Stolaříková, Solovič, Mikuš, Keltošová, Kollar, O'mahony, & Coffey, 2017).

Inotropic Evaluation

  • Positive Inotropic Activity : Compounds bearing piperazine moieties were synthesized and evaluated for their positive inotropic activity, showing potential for cardiac applications (Ma, Cui, Wu, Liu, Cui, Liu, & Piao, 2014).

Mechanism of Action

Properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[2-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O3/c1-31-17-5-3-2-4-16(17)27-10-12-28(13-11-27)19(30)18-24-26-29(25-18)14-6-8-15(9-7-14)32-20(21,22)23/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCQXYVCXCBDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.